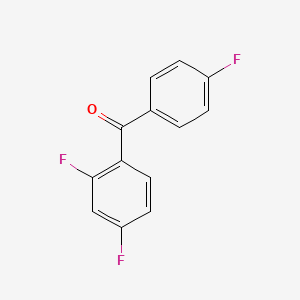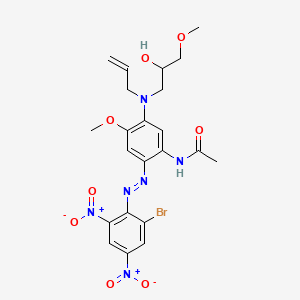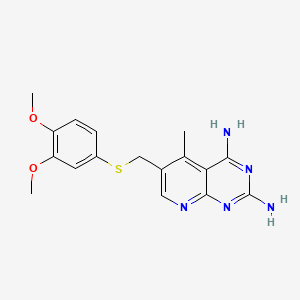
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridopyrimidine ring system with three nitrogen atoms, makes it an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives typically involves multiple steps. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and functional group modifications . For example, the synthesis of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine involves treating the intermediate with a 1:1 complex of N,N-dimethylformamide and thionyl chloride .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridopyrimidines with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
- 2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine .
- 2,4-Diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine .
Uniqueness
The uniqueness of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate lies in its specific substitution pattern and the presence of the dimethoxyphenylthio group. This structural feature may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
174654-93-4 |
|---|---|
Molekularformel |
C17H19N5O2S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
6-[(3,4-dimethoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H19N5O2S/c1-9-10(7-20-16-14(9)15(18)21-17(19)22-16)8-25-11-4-5-12(23-2)13(6-11)24-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22) |
InChI-Schlüssel |
XQDLKIMOHMTKTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC(=C(C=C3)OC)OC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


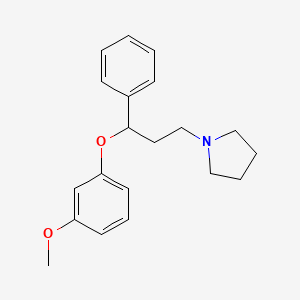
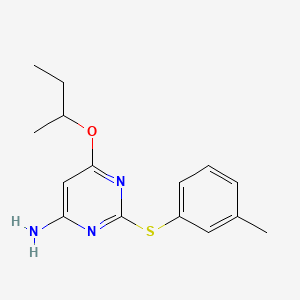
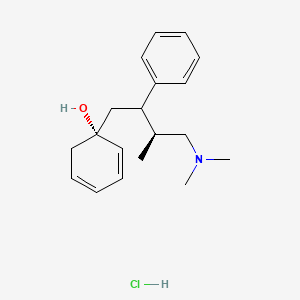
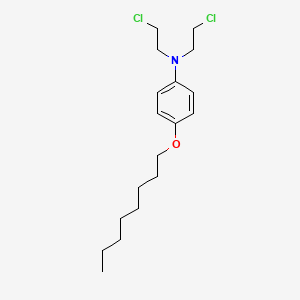
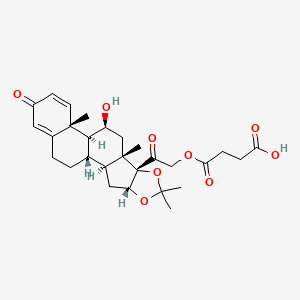
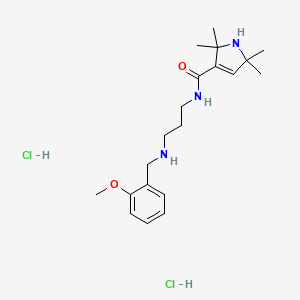
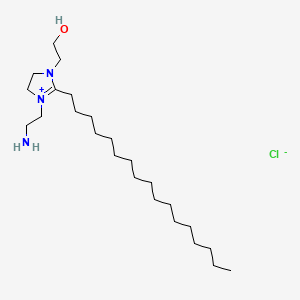
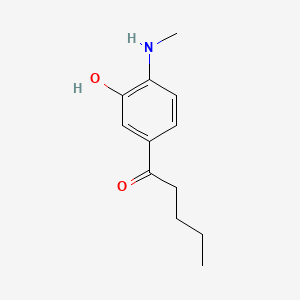
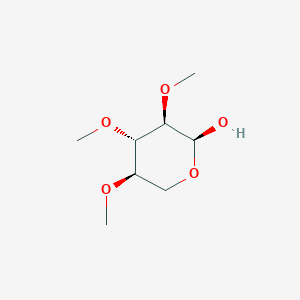
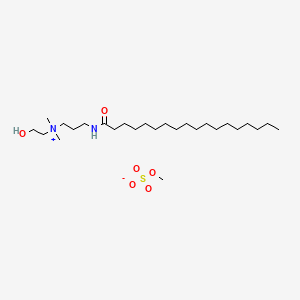
![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
